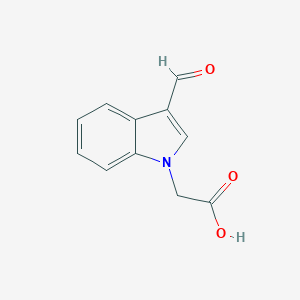
3-Formylindol-1-yl-acetic acid
Cat. No. B141428
M. Wt: 203.19 g/mol
InChI Key: ZUUGBTJTGRTIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US06787635B2
Procedure details


3-Formylindol-1-ylacetic acid was prepared and coupled to the beads above according to the process of EP 0 801 083 A2 (Estep et al.) using diisopropyl carbodiimide, N,N-diisopropylethylamine, and N-hydroxybenzotriazole in DMF/CH2Cl2. Benzylamine was reductively coupled to this bead-linker using sodium cyanoborohydride in 0.5M acetate buffer, pH 5, by the procedure in the same document. The product was then acetylated using acetic anhydride/triethylamine. The acetylated amine was released from the resin by treatment with 50% TFA/CH2Cl2 for 4 hours. The filtrate was evaporated to dryness and the residue evaluated by NMR and mass spectroscopy to show that the major product was N-benzylacetamide. This example demonstrates the feasibility of conducting solid phase synthesis using azlactone-functionalized beads.
[Compound]
Name
083 A2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

[Compound]
Name
azlactone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Name
DMF CH2Cl2
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three







Name
acetic anhydride triethylamine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Ten

[Compound]
Name
acetylated amine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Name
TFA CH2Cl2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eleven

Identifiers


|
REACTION_CXSMILES
|
C(N=[C:5]=[N:6][CH:7]([CH3:9])[CH3:8])(C)C.C(N(CC)[CH:14]([CH3:16])[CH3:15])(C)C.ON1[C:24]2C=CC=[CH:28][C:23]=2N=N1.C(N)C1C=CC=CC=1.C([BH3-])#N.[Na+].[C:41]([O:44]C(=O)C)(=[O:43])C.C(N(CC)CC)C.C(O)(C(F)(F)F)=[O:56].C(Cl)Cl>CN(C=O)C.C(Cl)Cl.C([O-])(=O)C>[CH:28]([C:23]1[C:8]2[C:7](=[CH:9][CH:16]=[CH:14][CH:15]=2)[N:6]([CH2:5][C:41]([OH:44])=[O:43])[CH:24]=1)=[O:56] |f:4.5,6.7,8.9,10.11|
|
Inputs


Step One
[Compound]
|
Name
|
083 A2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Two
[Compound]
|
Name
|
azlactone
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Step Three
|
Name
|
DMF CH2Cl2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CN(C)C=O.C(Cl)Cl
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)[O-]
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N=C=NC(C)C
|
Step Six
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(C)C)CC
|
Step Seven
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
ON1N=NC2=C1C=CC=C2
|
Step Eight
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C1=CC=CC=C1)N
|
Step Nine
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(#N)[BH3-].[Na+]
|
Step Ten
|
Name
|
acetic anhydride triethylamine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C)=O.C(C)N(CC)CC
|
Step Eleven
[Compound]
|
Name
|
acetylated amine
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
TFA CH2Cl2
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(F)(F)F)O.C(Cl)Cl
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The filtrate was evaporated to dryness
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
solid phase synthesis
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(=O)C1=CN(C2=CC=CC=C12)CC(=O)O
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
